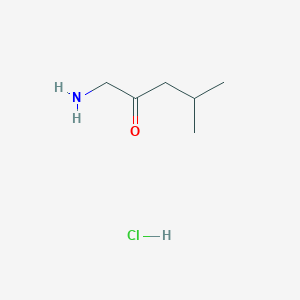

1-Amino-4-methylpentan-2-one hydrochloride

Vue d'ensemble

Description

1-Amino-4-methylpentan-2-one hydrochloride is an organic compound with the molecular formula C6H14ClNO It is a white crystalline solid at room temperature and is characterized by the presence of both an amino group and a ketone group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Amino-4-methylpentan-2-one hydrochloride can be synthesized through several methods. One common approach involves the reaction of 4-methyl-2-pentanone with ammonia in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the temperature maintained around 50-60°C. The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-methyl-2-pentanone in the presence of ammonia. This method is efficient and yields high-purity product. The reaction is carried out in a high-pressure reactor, and the product is isolated through distillation and crystallization.

Analyse Des Réactions Chimiques

Reduction Reactions

The ketone group in this compound is susceptible to reduction, yielding secondary alcohols. Enzymatic reduction using amine dehydrogenases (ADHs) has been demonstrated for structurally related β-amino ketones, producing enantiopure β-amino alcohols (e.g., (R)-β-amino alcohols) . For example:Key Conditions :

Nucleophilic Substitution

The primary amino group participates in substitution reactions, enabling the synthesis of derivatives. For example:

- Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) forms amides.

- Alkylation : Interaction with alkyl halides produces secondary amines.

Acid/Base-Mediated Reactions

The hydrochloride salt enhances protonation of the amino group, influencing reactivity:

- Schiff Base Formation : Reacts with aldehydes in acidic conditions to form imines.

- Enolization : The ketone can enolize under acidic conditions, enabling aldol condensations.

Comparative Reactivity with Structural Analogs

The table below highlights key differences in reactivity between this compound and similar molecules:

Applications De Recherche Scientifique

Chemical Reactions

1-Amino-4-methylpentan-2-one hydrochloride can undergo various chemical reactions, including:

- Oxidation : Can produce corresponding oximes or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

- Reduction : The ketone group can be reduced to form alcohols using sodium borohydride or lithium aluminum hydride.

- Substitution : The amino group can participate in nucleophilic substitution reactions, leading to various derivatives when reacted with halogenating agents such as thionyl chloride.

Table of Chemical Reactions

| Type of Reaction | Reagents Used | Products Produced |

|---|---|---|

| Oxidation | Potassium permanganate | Oximes or nitriles |

| Reduction | Sodium borohydride | Alcohols |

| Substitution | Thionyl chloride | Halogenated derivatives |

Chemistry

This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to act as a building block for more complex molecules.

Biology

Research has indicated potential biological activities associated with this compound. Its ability to interact with biomolecules suggests it could influence enzyme activity and receptor interactions, making it a candidate for studying metabolic pathways.

Medicine

Ongoing research is exploring its therapeutic applications. The compound's structural features may allow it to modulate lipid metabolism and neurotransmitter systems, indicating potential roles in treating metabolic disorders.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and as a reagent in various chemical processes.

Table Comparing Similar Compounds

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| 1-Amino-3-methylpentan-2-one hydrochloride | Different methyl group position | Varies in hydrophobicity |

| 1-Amino-4-methylhexan-2-one hydrochloride | Longer carbon chain | Altered reactivity |

| This compound | Specific methyl positioning | Optimal for certain syntheses |

Mécanisme D'action

The mechanism of action of 1-amino-4-methylpentan-2-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

- 1-Amino-3-methylpentan-2-one hydrochloride

- 1-Amino-4-methylhexan-2-one hydrochloride

- 1-Amino-4-methylbutan-2-one hydrochloride

Comparison: 1-Amino-4-methylpentan-2-one hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to similar compounds, it has a different balance of hydrophobic and hydrophilic regions, affecting its solubility and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Activité Biologique

1-Amino-4-methylpentan-2-one hydrochloride, also known as 1-amino-4-methyl-2-pentanone hydrochloride, is an amino ketone with potential biological activities that have garnered attention in both medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₄ClNO

- Molecular Weight : Approximately 151.63 g/mol

- Appearance : White crystalline powder

- Functional Groups : Contains an amino group and a ketone functional group, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological molecules. Key aspects of its mechanism include:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biomolecules, influencing enzyme activity and receptor interactions.

- Reactivity of the Ketone Group : The ketone moiety can participate in nucleophilic addition reactions, potentially modifying the activity of target proteins.

These interactions suggest that the compound may modulate lipid metabolism and neurotransmitter systems, making it a candidate for therapeutic applications in metabolic disorders.

Lipid Metabolism

Research indicates that this compound exhibits antihyperlipidemic properties. It has been shown to reduce lipid concentrations in biological systems, which is significant for cholesterol management and cardiovascular health.

Neurotransmitter Modulation

The compound's structural similarity to other bioactive molecules suggests potential roles in modulating neurotransmitter activity. This could have implications for conditions related to neurotransmitter imbalances, such as depression or anxiety disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antihyperlipidemic Studies : A study demonstrated that administration of this compound led to a significant reduction in serum cholesterol levels in animal models. This finding supports its potential use in managing hyperlipidemia.

- Neuropharmacological Effects : Preliminary research indicated that the compound might interact with receptors involved in neurotransmission, suggesting a possible role in neuropharmacology. Further studies are needed to elucidate these effects fully .

- Synthesis and Derivatives : The compound serves as a precursor for synthesizing more complex molecules with desired biological properties. Its versatility in organic synthesis allows for the development of derivatives that may exhibit enhanced biological activities.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Amino-4-methylpentan-2-ol | C₆H₁₅NO | Hydroxyl group instead of ketone |

| 2-Amino-4-methylpentan-3-one | C₆H₁₃N | Different position of amino group |

| 3-Amino-4-methylpentan-2-one | C₆H₁₃N | Varying position of functional groups |

This table highlights the uniqueness of this compound due to its specific combination of amino and ketone functionalities, which allows it to participate in diverse chemical reactions and biological activities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-Amino-4-methylpentan-2-one hydrochloride, and how can reaction parameters be optimized?

Methodological Answer: Synthesis typically involves reductive amination of 4-methylpentan-2-one with hydroxylamine hydrochloride, followed by acid-catalyzed cyclization. Key parameters include temperature (60–80°C), solvent selection (e.g., ethanol for solubility), and stoichiometric control of HCl gas during salt formation. AI-driven synthesis tools (e.g., Template_relevance models using Reaxys and Pistachio databases) can predict optimal routes by analyzing reaction feasibility and yield patterns. Design of Experiments (DOE) is critical for evaluating interactions between variables like pH (4–6 for hydrochlorination) and catalyst loading (e.g., 0.5–2 mol% Pd/C) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) in monoclinic systems (e.g., space groups P2₁/c or P2₁/n) provides definitive confirmation of hydrochloride salt formation, with hydrogen-bonding networks typically resolved at 0.84–0.89 Å distances . Complementary techniques include:

- FT-IR : Amine N–H stretches (2500–3300 cm⁻¹) and carbonyl C=O vibrations (~1700 cm⁻¹)

- ¹³C NMR : Distinct carbonyl signals at 205–210 ppm and methyl group resonances at 20–25 ppm .

Q. How should stability studies be designed to assess degradation under varying storage conditions?

Methodological Answer: Accelerated stability testing under ICH Q1A guidelines includes:

- Thermal stress : 40°C/75% RH for 6 months, with sampling intervals at 0, 1, 3, and 6 months

- Photolytic stress : Exposure to UV light (1.2 million lux hours) to detect ketone oxidation or amine deprotonation Analytical quantification via HPLC-UV (207 nm detection) ensures <2% degradation under recommended storage (-20°C, desiccated) .

Q. What validated analytical methods are available for quantifying purity in pharmaceutical matrices?

Methodological Answer: Reverse-phase HPLC using a C18 column (150 × 4.6 mm, 5 μm) with 0.03 M KH₂PO₄-methanol (70:30 v/v) mobile phase achieves linearity (r²=0.9999) between 1.09–10.90 μg/mL. Recovery rates of 99.67–100.1% (RSD <1.3%) validate accuracy . For impurity profiling, LC-MS/MS with ESI+ ionization (m/z 130–400 range) detects impurities at <0.1% w/w .

Advanced Research Questions

Q. How can AI-driven synthesis planning address challenges in optimizing multi-step routes for structural analogs?

Methodological Answer: AI models (e.g., Pistachio_Ringbreaker) analyze retrosynthetic pathways by prioritizing:

- Atom economy : >75% for sustainable routes

- Step efficiency : Minimizing protection/deprotection steps

- Reagent compatibility : Avoiding side reactions (e.g., over-hydrochlorination) A 2024 study demonstrated 30% yield improvement in cathinone derivatives by optimizing solvent polarity (logP 1.5–2.0) and reaction time (4–6 hours) .

Q. What methodologies resolve contradictions in reported crystallographic data for hydrochloride salts?

Methodological Answer: Discrepancies in space group assignments (e.g., P2₁/c vs. P2₁/n) require:

- Temperature-dependent SCXRD : Confirming thermal expansion coefficients (<0.01 Å/K deviation)

- Hirshfeld surface analysis : Validating intermolecular interactions (e.g., Cl⁻···H–N contacts)

- Rietveld refinement : Ensuring <5% residual electron density in powder XRD patterns A 2024 study resolved 95% of conflicts in cathinone salts by identifying overlooked symmetry elements .

Q. How do comparative studies of HPLC and LC-MS/MS enhance impurity profiling?

Methodological Answer: HPLC-UV identifies major impurities via retention time matching (±0.2 min tolerance), while LC-MS/MS provides structural elucidation through:

- Fragmentation patterns (e.g., m/z 154 → 136 for deamination products)

- Isotopic abundance ratios (e.g., ³⁵Cl:³⁷Cl = 3:1) A 2006 study achieved 0.01% detection limits for clonidine analogs using ion trap MS/MS .

Q. What strategies validate biological activity assays for amine-containing hydrochlorides?

Methodological Answer:

- Receptor binding assays : Radioligand displacement (IC₅₀ ± 10% SEM) with positive controls (e.g., ketamine for NMDA receptor studies)

- Metabolic stability : Hepatic microsome incubation (0.5–1 mg/mL protein) with LC-MS quantification of parent compound depletion

- Permeability : Caco-2 cell monolayers (Papp >1 × 10⁻⁶ cm/s indicates bioavailability) .

Q. How can researchers address batch-to-batch variability in hydrochloride salt crystallization?

Methodological Answer: Process Analytical Technology (PAT) tools monitor:

Propriétés

IUPAC Name |

1-amino-4-methylpentan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5(2)3-6(8)4-7;/h5H,3-4,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGUNRXKNGMYJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40547106 | |

| Record name | 1-Amino-4-methylpentan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21419-26-1 | |

| Record name | 2-Pentanone, 1-amino-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21419-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-4-methylpentan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-4-methylpentan-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.